![molecular formula C11H18ClN B2634925 4-butyl-N-methylaniline hydrochloride CAS No. 1375472-43-7](/img/structure/B2634925.png)
4-butyl-N-methylaniline hydrochloride
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Overview
Description
4-butyl-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 1375472-43-7 . It has a molecular weight of 199.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-butyl-N-methylaniline hydrochloride is1S/C11H17N.ClH/c1-3-4-5-10-6-8-11(12-2)9-7-10;/h6-9,12H,3-5H2,1-2H3;1H
. This indicates the presence of a chloride ion (Cl-) and a 4-butyl-N-methylaniline cation. Physical And Chemical Properties Analysis
4-butyl-N-methylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 199.72 .Scientific Research Applications
Plant Growth Regulation
A study outlined the synthesis of a plant growth regulator through a multi-step reaction involving chloromethylation of o-methylaniline, demonstrating the potential agricultural applications of methylaniline derivatives in enhancing crop yields (Y. Yi, 2001).
Polymer Synthesis
Research on the oxidative chemical polymerization of N-methylaniline in an acidic medium for the production of conducting polymers shows the material science applications of methylaniline derivatives. This process was studied for its kinetics and the electrical properties of the resulting polymers, indicating the relevance of such compounds in creating conductive materials (S. M. Sayyah & H. M. A. El-Salam, 2003).
Medicinal Chemistry
The synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their antibacterial activity and inhibition of bacterial DNA polymerase IIIC highlight the application of methylaniline derivatives in developing new antibiotics. This research demonstrates the potential of these compounds in medicinal chemistry and drug development (C. Zhi et al., 2005).
Corrosion Inhibition
The application of 4-substituted anilinomethylpropionate as corrosion inhibitors for mild steel in hydrochloric acid solution exemplifies the industrial and engineering significance of methylaniline derivatives. These compounds effectively prevent metal corrosion, which is crucial for extending the lifespan of metal structures and components (S. K. Shukla & M. Quraishi, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that anilines, a class of compounds to which 4-butyl-n-methylaniline hydrochloride belongs, are often involved in reactions with various organic compounds .
Mode of Action
Anilines, in general, are known to undergo reactions such as methylation
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the Suzuki–Miyaura coupling , which is a type of carbon–carbon bond-forming reaction.
Result of Action
As an aniline derivative, it may participate in various chemical reactions, potentially leading to the formation of new compounds . .
properties
IUPAC Name |
4-butyl-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-5-10-6-8-11(12-2)9-7-10;/h6-9,12H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSJCMJODJKLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-methylaniline hydrochloride |
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